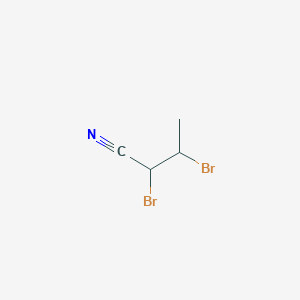

2,3-Dibromobutanenitrile

Description

BenchChem offers high-quality 2,3-Dibromobutanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromobutanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2N/c1-3(5)4(6)2-7/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLGLYVADVLALB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C#N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10947972 | |

| Record name | 2,3-Dibromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25109-76-6 | |

| Record name | 2,3-Dibromobutanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25109-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025109766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dibromobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10947972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3-Dibromobutanenitrile chemical structure and properties

An In-depth Technical Guide to 2,3-Dibromobutanenitrile: Structure, Properties, and Synthetic Utility for Pharmaceutical Research

Abstract

This technical guide provides a comprehensive overview of 2,3-dibromobutanenitrile, a halogenated nitrile with significant potential as a versatile building block in synthetic organic chemistry and drug discovery. The document elucidates the chemical structure, stereochemistry, and physicochemical properties of this compound. Furthermore, it details plausible synthetic routes, explores its chemical reactivity, and discusses its prospective applications in the development of novel pharmaceutical agents. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique chemical attributes of halogenated intermediates for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Halogenated Nitriles in Medicinal Chemistry

The incorporation of a nitrile group into molecular scaffolds is a well-established strategy in modern drug design. The nitrile moiety is a versatile functional group that can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and act as a key pharmacophore by participating in hydrogen bonding and other polar interactions with biological targets.[1][2] When combined with halogen atoms, particularly vicinal dibromides, the synthetic utility of the nitrile scaffold is significantly amplified. The bromine atoms serve as reactive handles for a variety of chemical transformations, including nucleophilic substitutions, eliminations, and organometallic cross-coupling reactions, thereby providing access to a diverse array of complex molecular structures.

2,3-Dibromobutanenitrile (C₄H₅Br₂N) is a compelling example of such a scaffold.[3][4] Its structure, featuring two chiral centers and three reactive sites (two bromine atoms and a nitrile group), makes it a highly valuable precursor for the synthesis of novel heterocyclic compounds and other intricate organic molecules of potential therapeutic interest.[5] This guide aims to provide a detailed exploration of the chemical landscape of 2,3-dibromobutanenitrile, offering insights into its preparation, reactivity, and potential as a key intermediate in the synthesis of next-generation pharmaceuticals.

Chemical Structure and Stereochemistry

The systematic IUPAC name for this compound is 2,3-dibromobutanenitrile.[4] It possesses a four-carbon backbone with bromine atoms attached to carbons 2 and 3, and a nitrile group at carbon 1.

Caption: General Chemical Structure of 2,3-Dibromobutanenitrile.

Stereoisomerism

2,3-Dibromobutanenitrile has two chiral centers at C2 and C3, giving rise to a pair of diastereomers: erythro and threo. Each of these diastereomers exists as a pair of enantiomers. Commercially available 2,3-dibromobutanenitrile is typically sold as a mixture of these erythro and threo forms.[3]

Caption: Diastereomeric pairs of 2,3-dibromobutanenitrile.

The relative stereochemistry of the two bromine atoms significantly influences the molecule's conformation and reactivity, which can be strategically exploited in stereoselective synthesis.

Physicochemical Properties

Experimentally determined physical properties for 2,3-dibromobutanenitrile are not extensively reported in the literature. However, available data and computed properties provide valuable insights.

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂N | [3][4] |

| Molecular Weight | 226.90 g/mol | [3][4] |

| CAS Number | 25109-76-6 | [3][4] |

| Appearance | Yellow Oil | ChemicalBook |

| Boiling Point | 130-131 °C at 0.6 mmHg | ChemicalBook |

| Solubility | Soluble in chloroform | ChemicalBook |

| XLogP3 (Computed) | 2 | [4] |

| Hydrogen Bond Donor Count (Computed) | 0 | [4] |

| Hydrogen Bond Acceptor Count (Computed) | 1 | [4] |

| Rotatable Bond Count (Computed) | 1 | [4] |

Synthesis of 2,3-Dibromobutanenitrile

Proposed Synthetic Workflow: Bromination of Crotononitrile

This reaction proceeds via an electrophilic addition of bromine across the double bond of crotononitrile.

Caption: Proposed workflow for the synthesis of 2,3-dibromobutanenitrile.

Plausible Experimental Protocol

Objective: To synthesize 2,3-dibromobutanenitrile via the bromination of crotononitrile.

Materials:

-

Crotononitrile (mixture of cis and trans)

-

Bromine

-

Carbon tetrachloride (or dichloromethane)

-

Aqueous sodium thiosulfate solution (10%)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve crotononitrile in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution of crotononitrile. The addition should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour to ensure complete conversion.

-

Transfer the reaction mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield 2,3-dibromobutanenitrile as a yellow oil.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 2,3-dibromobutanenitrile stems from the reactivity of its three functional groups.

Key Reaction Pathways

Caption: Major reactivity pathways of 2,3-dibromobutanenitrile.

-

Elimination Reactions: Treatment with a base can induce the elimination of HBr, leading to the formation of unsaturated nitriles. The regioselectivity and stereoselectivity of this elimination would depend on the reaction conditions and the stereochemistry of the starting material.[6][7]

-

Nucleophilic Substitution: The bromine atoms are susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or participate in cycloaddition reactions to form heterocyclic systems like tetrazoles.[5][8]

Potential as a Precursor for Heterocyclic Synthesis

Due to its multiple reactive sites, 2,3-dibromobutanenitrile is a promising precursor for the synthesis of various heterocyclic compounds. For instance, reaction with binucleophiles could lead to the formation of five- or six-membered rings containing nitrogen, oxygen, or sulfur, which are common motifs in many pharmaceuticals.[9][10]

Applications in Drug Development

While specific examples of 2,3-dibromobutanenitrile in marketed drugs are not prominent, its structural features suggest significant potential in medicinal chemistry.

-

Scaffold for Diversity-Oriented Synthesis: The ability to selectively functionalize the two bromine atoms and the nitrile group makes it an excellent starting material for creating libraries of diverse compounds for high-throughput screening.

-

Bioisostere for Other Functional Groups: The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, allowing for the fine-tuning of a drug candidate's binding affinity and physicochemical properties.[2][11]

-

Improved Pharmacokinetic Properties: The introduction of a nitrile group can enhance a molecule's solubility and metabolic stability, leading to improved bioavailability and a longer half-life.[1][2]

Safety and Handling

No specific material safety data sheet (MSDS) for 2,3-dibromobutanenitrile is readily available. Therefore, it should be handled with extreme caution, assuming it possesses hazards similar to related compounds.

GHS Hazard Classification (Inferred from 2,3-Dibromobutane): [12]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

Conclusion

2,3-Dibromobutanenitrile is a highly functionalized and versatile chemical intermediate with considerable potential for application in pharmaceutical research and development. Its rich chemical reactivity, stemming from the presence of two bromine atoms and a nitrile group, provides a gateway to a wide array of complex molecular structures, including novel heterocyclic systems. While further research is needed to fully explore its synthetic utility and biological relevance, this in-depth guide provides a solid foundation for researchers looking to incorporate this promising building block into their synthetic strategies for the discovery of new therapeutic agents.

References

- CN115784929B - Preparation method of crotononitrile - Google Patents. (n.d.).

-

Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2026, January 27). National Center for Biotechnology Information. Retrieved from [Link]

-

Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[3][13]hexanes. Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Crotononitrile, (E)-But-2-enenitrile. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). Royal Society of Chemistry. Retrieved from [Link]

-

2,3-Dibromobutanenitrile | C4H5Br2N | CID 91266. PubChem. (n.d.). Retrieved from [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2013, August 9). National Center for Biotechnology Information. Retrieved from [Link]

-

Application of Nitrile in Drug Design. ResearchGate. (2025, August 7). Retrieved from [Link]

-

Preparation of Nitriles. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

When (±)−2,3−dibromobutane reacts with potassium hydroxide, some... Pearson. (2024, June 20). Retrieved from [Link]

-

29.5: Cycloaddition Reactions. Chemistry LibreTexts. (2024, March 23). Retrieved from [Link]

-

Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Bromination of α,β-unsaturated ketones by an electrochemical procedure. RSC Publishing. (n.d.). Retrieved from [Link]

-

Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones: Approach to Polyfunctional δ-Diketones as Precursors for Heterocycle Synthesis. MDPI. (2022, February 13). Retrieved from [Link]

-

Three‐Component Reaction to 1,4,2‐Diazaborole‐Type Heteroarene Systems. ResearchGate. (n.d.). Retrieved from [Link]

-

1.2: Cycloaddition Reactions. Chemistry LibreTexts. (2023, August 1). Retrieved from [Link]

-

2,3-Dibromobutane | C4H8Br2 | CID 21508. PubChem. (n.d.). Retrieved from [Link]

-

Reactions and Mechanisms. Master Organic Chemistry. (n.d.). Retrieved from [Link]

-

Preparation of α,β-Unsaturated Carbonyl Compounds and Nitriles by Selenoxide Elimination. Organic Reactions. (n.d.). Retrieved from [Link]

-

Pericyclic Reactions Part 2: Hetero-DA Reactions and 1,3-Dipolar Cycloadditions. YouTube. (2021, April 5). Retrieved from [Link]

-

Elimination by the E2 mechanism. Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

Late-stage functionalization of BN-heterocycles. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

Exercise 13: - Elimination reactions. (n.d.). Retrieved from [Link]

-

Application of Nitriles on the Synthesis of 5- Membered Azaheterocycles: An Update from 2014 to 2020. Bentham Science Publisher. (n.d.). Retrieved from [Link]

-

LECTURE 5 Cycloaddition Reactions. (n.d.). Retrieved from [Link]

-

-

Angene Chemical. (2024, December 20). Retrieved from [Link]

-

-

Elimination of bromine from 2-bromobutane results in hte formation of:. YouTube. (2020, March 29). Retrieved from [Link]

-

Stereocontrolled Pericyclic and Radical Cycloaddition Reactions of Readily Accessible Chiral Alkenyl Diazaborolidines. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Dibromobutanenitrile | CAS 25109-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2,3-Dibromobutanenitrile | C4H5Br2N | CID 91266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. When (±)−2,3−dibromobutane reacts with potassium hydroxide, some ... | Study Prep in Pearson+ [pearson.com]

- 7. sites.ualberta.ca [sites.ualberta.ca]

- 8. researchgate.net [researchgate.net]

- 9. Lithiated three-membered heterocycles as chiral nucleophiles in the enantioselective synthesis of 1-oxaspiro[2,3]hexanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 2,3-Dibromobutanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,3-Dibromobutanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Advancing Chemical Synthesis and Drug Discovery

In the landscape of pharmaceutical development and complex organic synthesis, the journey of a molecule from a laboratory curiosity to a viable product is fraught with challenges. Among the most fundamental yet critical of these is solubility. A thorough understanding of a compound's solubility profile is not merely an academic exercise; it is the bedrock upon which successful experimental design, process optimization, and ultimately, the efficacy and bioavailability of a potential therapeutic agent are built. This guide focuses on 2,3-Dibromobutanenitrile, a halogenated nitrile that, like many of its chemical class, holds potential as a versatile intermediate in the synthesis of more complex molecules.[1][] The presence of both bromine and nitrile functionalities makes it a valuable building block.[3] This guide is structured to provide not just data, but a framework for thinking about and determining solubility, empowering researchers to make informed decisions in their work.

Physicochemical Characterization of 2,3-Dibromobutanenitrile

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent systems. The principle of "like dissolves like" is a cornerstone of this understanding, and it is the physicochemical properties of 2,3-Dibromobutanenitrile that will dictate its affinity for various organic solvents.

| Property | Value | Source |

| Molecular Formula | C₄H₅Br₂N | [4][5] |

| Molecular Weight | 226.90 g/mol | [4][5] |

| IUPAC Name | 2,3-dibromobutanenitrile | [4] |

| CAS Number | 25109-76-6 | [4][5] |

| Structure | CC(C(C#N)Br)Br | [4] |

| Appearance | Likely a liquid or low-melting solid, as the related 2,3-dibromobutane is a liquid.[6][7] | - |

| Isomeric Form | Commercially available as a mixture of erythro and threo isomers.[5] | - |

The presence of two bromine atoms and a nitrile group contributes to the molecule's overall polarity. The carbon-bromine bonds are polar, and the nitrile group (C≡N) possesses a significant dipole moment. This suggests that 2,3-Dibromobutanenitrile is a polar molecule. However, it lacks hydrogen bond donor capabilities, which will influence its solubility in protic solvents.

Theoretical Solubility Profile of 2,3-Dibromobutanenitrile

Based on its molecular structure, we can predict the solubility of 2,3-Dibromobutanenitrile in a range of common organic solvents. The following table provides a qualitative prediction based on the principle of "like dissolves like".

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The hydrocarbon backbone provides some non-polar character, but the strong dipoles of the bromo and nitrile groups will limit solubility in highly non-polar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents have significant dipole moments and can engage in dipole-dipole interactions with 2,3-Dibromobutanenitrile, leading to good solvation. The absence of strong hydrogen bonding in both solute and solvent is favorable.[8] |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low (in alcohols), Very Low (in water) | While polar, the strong hydrogen bonding network of protic solvents, especially water, may not be effectively disrupted by 2,3-Dibromobutanenitrile, which cannot act as a hydrogen bond donor. Solubility in alcohols is expected to be better than in water due to their lower polarity and hydrocarbon character. |

Experimental Determination of Solubility: A Practical Guide

Theoretical predictions provide a valuable starting point, but empirical determination of solubility is essential for accurate process development. Two common methods are presented here: a qualitative assessment and a more rigorous quantitative analysis.[9]

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.[10]

Experimental Protocol

-

Preparation: Dispense 1 mL of the selected organic solvent into a clean, dry vial.

-

Solute Addition: Add approximately 10 mg of 2,3-Dibromobutanenitrile to the vial.

-

Mixing: Cap the vial and vortex or shake vigorously for 60 seconds.[10]

-

Observation: Visually inspect the solution for any undissolved solid.

-

Classification:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

Workflow for Qualitative Solubility Assessment

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Gravimetric Method)

This method determines the solubility of a compound in a solvent at a specific temperature in terms of mass per unit volume (e.g., mg/mL).

Experimental Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 2,3-Dibromobutanenitrile to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached. A shaking incubator or magnetic stirrer is ideal.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a volumetric pipette. It is crucial not to disturb the solid at the bottom. Filtration through a syringe filter (compatible with the solvent) can also be used.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container.

-

Solubility (mg/mL) = (Mass of dissolved solute in mg) / (Volume of supernatant in mL).

-

Workflow for Quantitative Solubility Determination

Caption: Workflow for the quantitative gravimetric determination of solubility.

Factors Influencing the Solubility of 2,3-Dibromobutanenitrile

-

Temperature: The solubility of solids in liquids generally increases with temperature. This relationship should be determined experimentally if the intended application involves temperature variations.

-

Purity of the Compound: Impurities can either increase or decrease the apparent solubility of a compound.

-

Isomeric Composition: As 2,3-Dibromobutanenitrile is a mixture of erythro and threo diastereomers, the ratio of these isomers could influence the overall solubility.[5] Diastereomers can have different physical properties, including solubility.

Implications for Drug Development and Organic Synthesis

A clear understanding of the solubility of 2,3-Dibromobutanenitrile is vital for its practical application.

-

In Organic Synthesis: Knowledge of solubility is critical for:

-

Reaction Setup: Choosing an appropriate solvent that dissolves both the starting materials and reagents.[3]

-

Work-up and Purification: Selecting solvents for extraction, washing, and crystallization procedures.

-

-

In Drug Development: While 2,3-Dibromobutanenitrile is an intermediate, the solubility of such building blocks is important for process chemistry and scaling up the synthesis of active pharmaceutical ingredients (APIs).[] The nitrile group itself is a key functional group in many marketed drugs, influencing properties like bioavailability and target binding.[1]

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- 2,3-DIBROMOBUTANE 5408-86-6 wiki - Guidechem. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- Application Notes: Synthesis of Substituted Nitriles Using 2-Bromobutanenitrile - Benchchem. (n.d.).

- 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem. (n.d.).

- 2,3-Dibromobutanenitrile | C4H5Br2N | CID 91266 - PubChem. (n.d.).

- 2,3-Dibromobutanenitrile | CAS 25109-76-6 | SCBT - Santa Cruz Biotechnology. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- 2,3-Dibromobutane | 5408-86-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(09), 1643-1652.

- Synthesis and structure of alkyl 2,3-dibromo-3-nitroacrylates | Request PDF. (2025, August 6).

- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. (n.d.).

- Intermediates in Drug Development: Lab to Industry - BOC Sciences. (n.d.).

- Development and applications of fragment based drug design methods - Boston University. (2019, September 3).

- Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns - Sigma-Aldrich. (n.d.).

- Solvent Miscibility Table - Sigma-Aldrich. (n.d.).

Sources

- 1. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2,3-Dibromobutanenitrile | C4H5Br2N | CID 91266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dibromobutanenitrile | CAS 25109-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. guidechem.com [guidechem.com]

- 7. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. chem.ws [chem.ws]

2,3-Dibromobutanenitrile material safety data sheet (MSDS)

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) of 2,3-Dibromobutanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for 2,3-Dibromobutanenitrile (CAS RN: 25109-76-6). As a halogenated nitrile, this compound presents a unique combination of reactivity and toxicity that necessitates rigorous safety protocols. This guide moves beyond a standard MSDS by elucidating the chemical principles that underpin the safety recommendations, empowering researchers to not only follow procedures but also to understand the causality behind them.

Section 1: Chemical and Physical Identity

2,3-Dibromobutanenitrile is a halogenated aliphatic nitrile.[1][2] Its structure incorporates two chiral centers, meaning it exists as a mixture of diastereomers (erythro and threo).[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| IUPAC Name | 2,3-dibromobutanenitrile | [2] |

| Synonyms | 2,3-Dibromobutyronitrile | [2] |

| CAS Number | 25109-76-6 | [1][2] |

| Molecular Formula | C₄H₅Br₂N | [1][2] |

| Molecular Weight | 226.90 g/mol | [1][2] |

| Purity | Typically ≥95% | [1] |

| Appearance | Colorless to light yellow/orange clear liquid (inferred from related compounds) | [3] |

Section 2: Hazard Identification and GHS Classification

Summary of Primary Hazards:

-

Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or inhaled.[3][4] The nitrile group (-CN) can potentially metabolize to release cyanide, posing a significant toxic risk.

-

Skin and Eye Damage: Causes skin irritation and is expected to cause serious eye irritation or damage.[4][5] Prolonged contact may lead to redness, swelling, and dermatitis.[6]

-

Respiratory Irritation: Vapors and mists are likely to cause respiratory tract irritation.[4]

-

Reactivity Hazards: As a halogenated compound, it may be incompatible with strong oxidizing agents and bases.[5][7]

| Hazard Class | GHS Hazard Statement (H-Code) | Precautionary Statement (P-Code) Examples |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | P261: Avoid breathing vapors/spray.P264: Wash skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection. |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P302+P352: IF ON SKIN: Wash with plenty of water.P332+P317: If skin irritation occurs: Get medical help. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P271: Use only outdoors or in a well-ventilated area.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

This table is an aggregated summary based on data for 2,3-dibromobutane and general principles for halogenated nitriles.[3][4]

Section 3: Core Reactivity and Mechanistic Insights

The chemical behavior of 2,3-Dibromobutanenitrile is dictated by its two key functional groups: the vicinal dibromide and the nitrile.

-

Vicinal Dibromide Reactivity: The carbon atoms bonded to the bromine atoms are electrophilic and susceptible to nucleophilic attack. This structure can readily undergo nucleophilic substitution (Sₙ2) or base-induced elimination (E2) reactions.[8] The choice of reagents and conditions is therefore critical, as an unintended elimination reaction could generate unsaturated and potentially more volatile byproducts. The presence of two bromine atoms also increases the molecule's molecular weight and alters its physical properties compared to a monobrominated analog.

-

Nitrile Group Reactivity: The nitrile group is a versatile functional group that can undergo a variety of transformations.

-

Hydrolysis: Under either acidic or basic conditions, typically with heating, the nitrile can be hydrolyzed to a carboxylic acid.[9][10] In the case of basic hydrolysis, ammonia gas is evolved, presenting an additional inhalation hazard.[9]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[11][12] These reactions are often highly exothermic and require careful control.

-

The interplay of these reactive sites means that handling and experimental design must account for potential incompatibilities. For instance, storing this compound with strong bases could initiate a slow elimination reaction, altering the sample's purity and pressure within the container.

Section 4: Risk Assessment and Safe Handling Protocols

Caption: Risk Assessment and Control Workflow.

Step-by-Step Handling Protocol:

-

Ventilation: All handling of 2,3-Dibromobutanenitrile must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[5][14]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if contamination occurs.

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[14]

-

-

Handling:

-

Storage:

Section 5: Emergency and First Aid Procedures

Immediate and correct response to an exposure or spill is critical.

Sources

- 1. 2,3-Dibromobutanenitrile | CAS 25109-76-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2,3-Dibromobutanenitrile | C4H5Br2N | CID 91266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3-Dibromobutane | 5408-86-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 2,3-Dibromobutane | C4H8Br2 | CID 21508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ncert.nic.in [ncert.nic.in]

- 13. chemicalbook.com [chemicalbook.com]

- 14. dollycorporation.com [dollycorporation.com]

An In-Depth Technical Guide to the Electrophilicity and Reactivity of 2,3-Dibromobutanenitrile

Abstract

2,3-Dibromobutanenitrile is a multifaceted chemical entity whose reactivity is governed by a sophisticated interplay of electronic and steric factors. Possessing two chiral centers and three distinct electron-withdrawing groups, this molecule presents multiple sites susceptible to nucleophilic attack, leading to a competitive and stereochemically rich reaction landscape. This technical guide provides a comprehensive analysis of the electrophilic nature of 2,3-dibromobutanenitrile, grounded in fundamental principles of organic chemistry. We will dissect the molecule's electronic architecture, explore the mechanistic dichotomy between nucleophilic substitution (SN2) and elimination (E2) pathways, and detail the experimental and computational methodologies used to probe and quantify its reactivity. This document is intended for researchers, scientists, and drug development professionals who leverage halogenated intermediates in complex molecule synthesis.

Structural and Electronic Analysis: The Foundation of Electrophilicity

The reactivity of 2,3-Dibromobutanenitrile (C₄H₅Br₂N) is a direct consequence of its molecular structure. The molecule contains two chiral centers at positions C2 and C3, giving rise to a set of four stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S), and the diastereomeric meso compound (2R,3S) which is identical to (2S,3R).[1][2] The electrophilicity is primarily dictated by the powerful inductive effects of three key functionalities:

-

The Nitrile Group (-C≡N): The sp-hybridized carbon and the highly electronegative nitrogen atom create a strong dipole, rendering the nitrile carbon electrophilic. This is further enhanced by a resonance structure that places a formal positive charge on the carbon.[3][4]

-

α-Bromine (at C2): The bromine atom at the C2 position, directly adjacent to the nitrile group, exerts a potent electron-withdrawing inductive effect. This significantly increases the partial positive charge (δ+) on C2, making it a prime target for nucleophilic attack. The reactivity of such α-halonitriles is well-documented.[5][6]

-

β-Bromine (at C3): The bromine at C3 also contributes an inductive effect, enhancing the electrophilicity of the adjacent C3 carbon. Its presence is critical for the viability of elimination pathways.

These combined electronic influences create three primary electrophilic centers within the molecule, as illustrated below.

Caption: Inductive (-I) and resonance (-R) effects creating electrophilic centers.

Navigating Reactivity: The SN2 vs. E2 Dichotomy

The presence of bromine atoms on adjacent carbons (vicinal dihalide arrangement) establishes a classic competition between nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways. The choice of nucleophile/base and reaction conditions dictates the major product, providing a powerful tool for synthetic control.

Caption: Decision workflow for S(N)2 substitution versus E2 elimination pathways.

The SN2 Pathway: Precision and Stereochemical Inversion

When treated with strong, non-basic nucleophiles, 2,3-dibromobutanenitrile readily undergoes SN2 substitution. The C2 carbon, activated by both the adjacent nitrile and the bromine, is the most likely site for initial substitution.

Causality in Experimental Design: The SN2 mechanism is favored by polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). These solvents effectively solvate the counter-ion of the nucleophile but leave the nucleophilic anion relatively "bare," enhancing its reactivity.[6] The reaction proceeds via a backside attack, resulting in a complete inversion of the stereocenter at the site of reaction.[6]

Self-Validating Protocol: Synthesis of 2-Azido-3-bromobutanenitrile

This protocol describes a representative SN2 reaction. Validation is achieved by monitoring the disappearance of the starting material and the appearance of a new, more polar spot via Thin Layer Chromatography (TLC), and confirming the structure of the product by spectroscopic methods (IR, NMR, MS).

-

Inert Atmosphere Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dibromobutanenitrile (1.0 eq). Purge the system with an inert gas (Nitrogen or Argon).

-

Solvent and Reagent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M. To this stirring solution, add sodium azide (NaN₃, 1.2 eq) in one portion.

-

Reaction Conditions: Heat the reaction mixture to 50-60 °C.

-

Reaction Monitoring: Monitor the reaction's progress every 2-4 hours using TLC (e.g., 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-azido-3-bromobutanenitrile.[6]

The E2 Pathway: A Stereospecific Elimination

In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), the E2 mechanism predominates, leading to the formation of an alkene. This reaction is highly stereospecific, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product alkene.

Mechanistic Requirement: The E2 reaction proceeds through a concerted transition state that requires the β-hydrogen and the leaving group (bromine) to be in an anti-periplanar conformation.[7][8] This geometric constraint is critical for predicting the reaction outcome.

-

Reaction of the meso-isomer: The meso starting material, upon achieving the required anti-periplanar conformation for elimination, will yield the (E)-alkene.

-

Reaction of the d/l (racemic) pair: The enantiomeric starting materials will yield the (Z)-alkene.

Sources

- 1. juliethahn.com [juliethahn.com]

- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. Metalated nitriles: halogen-metal exchange with alpha-halonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. When (±)−2,3−dibromobutane reacts with potassium hydroxide, some ... | Study Prep in Pearson+ [pearson.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

Unlocking the Synthetic Potential of 2,3-Dibromobutanenitrile: A Technical Guide for Chemical Innovators

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Chemical Space

In the landscape of chemical synthesis, the pursuit of novel molecular architectures is relentless. The discovery and development of versatile building blocks are paramount to this endeavor. 2,3-Dibromobutanenitrile, a molecule with a deceptively simple structure, represents a significant, yet largely untapped, reservoir of synthetic potential. Its bifunctional nature, featuring two reactive bromine atoms on a chiral backbone and a synthetically malleable nitrile group, positions it as a powerful precursor for a diverse array of complex molecules. This technical guide aims to illuminate the prospective research avenues for 2,3-Dibromobutanenitrile, providing a strategic framework to exploit its latent reactivity and inspire innovation in both medicinal and materials chemistry.

Core Molecular Attributes: A Foundation for Versatility

2,3-Dibromobutanenitrile possesses a unique combination of chemical features that underpin its potential as a valuable synthetic intermediate.

-

Vicinal Dibromides: The two bromine atoms on adjacent carbons are excellent leaving groups, susceptible to a range of nucleophilic substitution and elimination reactions. This functionality is a gateway to a multitude of chemical transformations.

-

Nitrile Group: The nitrile moiety is a cornerstone of synthetic chemistry. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form nitrogen-containing heterocycles. In medicinal chemistry, the nitrile group is a recognized pharmacophore and can act as a bioisostere for other functional groups, modulating physicochemical properties to enhance bioavailability and binding affinity.[1][2]

-

Chirality: The presence of two stereocenters at the C2 and C3 positions introduces the element of stereoisomerism. The ability to control the stereochemical outcome of reactions involving 2,3-Dibromobutanenitrile is a critical aspect of its synthetic utility, particularly in the context of drug development where enantiomeric purity is often a prerequisite for therapeutic efficacy and safety.

Figure 1. Core functionalities of 2,3-Dibromobutanenitrile and their primary reaction pathways.

Potential Research Areas: A Roadmap for Discovery

The confluence of these structural features opens up a vast and exciting landscape for chemical exploration. This section outlines key research directives that could unlock the full potential of 2,3-Dibromobutanenitrile.

Stereoselective Synthesis and Method Development

The control of stereochemistry is a central theme in modern organic synthesis. Research into the stereoselective synthesis of and with 2,3-Dibromobutanenitrile would be a highly valuable contribution.

-

Diastereoselective Bromination: A foundational area of research would be the development of highly diastereoselective methods for the bromination of crotononitrile or related α,β-unsaturated nitriles. The choice of brominating agent (e.g., Br₂, NBS), solvent, and catalyst could be systematically investigated to favor the formation of either the syn or anti diastereomer.[3]

-

Enantioselective Transformations: The development of catalytic enantioselective reactions is a key goal. This could involve:

-

Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of 2,3-Dibromobutanenitrile with a chiral catalyst or reagent.

-

Desymmetrization: The enantioselective reaction at one of the two bromine atoms of a prochiral precursor.

-

-

Stereospecific Reactions: Investigating the stereochemical outcome of nucleophilic substitution and elimination reactions on diastereomerically pure 2,3-Dibromobutanenitrile is crucial. For instance, an S_N2 reaction is expected to proceed with inversion of configuration, while an E2 elimination requires an anti-periplanar arrangement of the departing proton and bromide.[4]

Experimental Protocol: Hypothetical Diastereoselective Bromination of Crotononitrile

-

Reaction Setup: A solution of crotononitrile (1.0 equiv) in a chosen solvent (e.g., CH₂Cl₂, CCl₄, or an ionic liquid[3]) is cooled to the desired temperature (e.g., -78 °C to 25 °C).

-

Reagent Addition: The brominating agent (e.g., Br₂, NBS, or a milder electrophilic bromine source) is added dropwise over a period of 30 minutes.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until consumption of the starting material.

-

Work-up: The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

Analysis: The diastereomeric ratio of the resulting 2,3-Dibromobutanenitrile is determined by ¹H NMR spectroscopy or chiral high-performance liquid chromatography (HPLC).

Table 1: Projected Data for a Diastereoselective Bromination Study

| Entry | Brominating Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |

| 1 | Br₂ | CCl₄ | 25 | 55:45 |

| 2 | Br₂ | CCl₄ | 0 | 65:35 |

| 3 | NBS | CH₃CN | 25 | 70:30 |

| 4 | DBDMH | CH₂Cl₂ | 0 | 85:15 |

| 5 | Br₂ with Lewis Acid Catalyst | CH₂Cl₂ | -78 | >95:5 |

A Versatile Scaffold for Heterocyclic Synthesis

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. 2,3-Dibromobutanenitrile is an ideal starting material for the construction of a wide variety of these ring systems.

-

Synthesis of Aziridines: Intramolecular cyclization of a 3-amino-2-bromobutanenitrile derivative (obtained via selective substitution at C2) would provide a direct route to functionalized aziridines.

-

Access to Pyrrolidines and Pyrroles: Reaction with primary amines could lead to the formation of pyrrolidines through a double nucleophilic substitution. Alternatively, reaction with 1,3-dicarbonyl compounds could yield highly substituted pyrroles.

-

Formation of Pyridazines and other Six-Membered Heterocycles: Condensation with hydrazine or substituted hydrazines could be a viable route to pyridazine derivatives.

Figure 2. Potential pathways for the synthesis of diverse heterocyclic systems from 2,3-Dibromobutanenitrile.

Applications in Materials Science

The reactivity of 2,3-Dibromobutanenitrile also suggests its potential utility in the development of novel polymers and functional materials.

-

Monomer Synthesis: Dehydrobromination of 2,3-Dibromobutanenitrile could yield a conjugated diene nitrile, a potential monomer for polymerization. The resulting polymers could exhibit interesting electronic and physical properties.

-

Cross-linking Agent: The presence of two reactive bromine atoms makes 2,3-Dibromobutanenitrile a candidate for a cross-linking agent for polymers containing nucleophilic side chains (e.g., polyamines, polyols), potentially enhancing their thermal stability and mechanical strength.

-

Surface Functionalization: The molecule could be used to modify the surfaces of materials through covalent attachment, introducing both bromine and nitrile functionalities for further chemical transformations.

Computational and Mechanistic Studies

A thorough understanding of the reactivity and properties of 2,3-Dibromobutanenitrile will be greatly enhanced by computational and mechanistic studies.

-

DFT Calculations: Density Functional Theory (DFT) can be used to model the geometries and relative energies of the diastereomers and enantiomers of 2,3-Dibromobutanenitrile. Transition state calculations can provide insights into the mechanisms of its reactions and help predict the stereochemical outcomes.

-

Kinetic Studies: Experimental kinetic studies of the substitution and elimination reactions of 2,3-Dibromobutanenitrile will provide crucial data to support or refute proposed reaction mechanisms.

Conclusion: A Call to Exploration

2,3-Dibromobutanenitrile stands as a promising, yet underutilized, building block in the synthetic chemist's toolkit. Its rich and varied potential reactivity, stemming from the strategic placement of two bromine atoms and a nitrile group on a chiral scaffold, offers a wealth of opportunities for innovation. The research avenues outlined in this guide—spanning stereoselective synthesis, heterocyclic chemistry, and materials science—provide a strategic framework for the systematic exploration of this versatile molecule. It is our hope that this guide will serve as a catalyst for further investigation, ultimately unlocking the full synthetic potential of 2,3-Dibromobutanenitrile and leading to the discovery of novel molecules with impactful applications.

References

- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

- Chiappe, C., Capraro, D., Conte, V., & Pieraccini, D. (2001). Stereoselective halogenations of alkenes and alkynes in room-temperature ionic liquids. Organic letters, 3(7), 1061–1063.

- When (±)−2,3−dibromobutane reacts with potassium hydroxide, some of the products are (2S,3R). (2024). Pearson.

- Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.

- meso-2,3-dibromobutane on reaction with NaI/acetone gives trans-2-butene. (2019). Chemistry Stack Exchange.

- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Signal Transduction and Targeted Therapy.

- Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). Journal of Medicinal Chemistry.

- Synthesis of 1,2-dibromoalkanes (dibromination). (n.d.). Organic Chemistry Portal.

- The Stereochemistry of Alkene Addition Reactions. (n.d.). Chemistry Steps.

- Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. (2021). Chemistry LibreTexts.

- Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes. (2016). Organic Chemistry Frontiers.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Journal of Medicinal Chemistry.

- Application of Nitrile in Drug Design. (2012). Chinese Journal of Organic Chemistry.

- Application of Nitrile in Drug Design. (2012).

Sources

Methodological & Application

The Untapped Potential of 2,3-Dibromobutanenitrile in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Building Block

In the vast landscape of organic synthesis, the quest for novel and efficient routes to heterocyclic scaffolds remains a cornerstone of medicinal chemistry and materials science. Heterocyclic compounds form the backbone of a multitude of pharmaceuticals, agrochemicals, and functional materials. Among the myriad of starting materials, halogenated nitriles present a particularly attractive class of precursors due to their inherent reactivity and potential for diverse chemical transformations. This application note delves into the prospective applications of 2,3-dibromobutanenitrile, a readily accessible yet underutilized building block, in the synthesis of valuable heterocyclic systems. While direct literature on the use of 2,3-dibromobutanenitrile in this context is nascent, this guide will provide a scientifically grounded framework for its application in the synthesis of pyridines, pyrazines, and thiazoles. By drawing parallels with the established reactivity of analogous vicinal dibromides and activated nitriles, we will explore plausible reaction mechanisms and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The core utility of 2,3-dibromobutanenitrile lies in its dual electrophilic nature at the two bromine-bearing carbons and the nucleophilic potential of the nitrile group or its derivatives. This unique combination allows for a range of cyclization strategies with various nucleophilic partners, paving the way for the construction of diverse heterocyclic cores. This document will serve as a comprehensive guide, offering not just procedural steps, but also the underlying chemical logic to facilitate adaptation and innovation in your research.

I. Synthesis of Substituted Pyridines: A Modern Approach to a Privileged Scaffold

The pyridine ring is a ubiquitous motif in pharmaceuticals and functional materials.[1] The classical Hantzsch pyridine synthesis, while effective, often requires harsh conditions. The use of 2,3-dibromobutanenitrile offers a potential avenue for the synthesis of substituted pyridines under milder conditions, leveraging a tandem reaction sequence.

Mechanistic Rationale: A Domino Approach to Pyridine Formation

The proposed synthesis of a substituted pyridine using 2,3-dibromobutanenitrile involves a domino reaction with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, in the presence of a base. The reaction is initiated by the deprotonation of the active methylene group of the 1,3-dicarbonyl compound, which then acts as a nucleophile.

The proposed mechanism proceeds as follows:

-

Initial Alkylation: The enolate of the 1,3-dicarbonyl compound undergoes a nucleophilic attack on one of the electrophilic carbons of 2,3-dibromobutanenitrile, displacing a bromide ion.

-

In Situ Cyclization: The resulting intermediate, now possessing both a nucleophilic enolate and an electrophilic carbon-bromine bond, undergoes an intramolecular cyclization.

-

Dehydrohalogenation and Aromatization: Subsequent elimination of the remaining bromine atom and a proton, facilitated by the base, leads to the formation of the aromatic pyridine ring. The nitrile group can then be hydrolyzed or further modified as needed.

This approach offers the potential for a one-pot synthesis of highly functionalized pyridines, with the substitution pattern dictated by the choice of the 1,3-dicarbonyl starting material.

Diagram of Proposed Pyridine Synthesis Workflow

Caption: Proposed workflow for the synthesis of substituted pyridines.

Experimental Protocol: Synthesis of Ethyl 2,4-dimethyl-5-cyanopyridine-3-carboxylate

Materials:

-

2,3-Dibromobutanenitrile

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature. After 15 minutes, add 2,3-dibromobutanenitrile (1.0 equivalent) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2,4-dimethyl-5-cyanopyridine-3-carboxylate.

Data Summary Table:

| Parameter | Value |

| Reactants | 2,3-Dibromobutanenitrile, Ethyl acetoacetate |

| Base | Sodium ethoxide |

| Solvent | Anhydrous Ethanol |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Expected Product | Ethyl 2,4-dimethyl-5-cyanopyridine-3-carboxylate |

| Purification | Column Chromatography |

II. Synthesis of Substituted Pyrazines: Accessing a Key Pharmacophore

Pyrazine derivatives are integral components of numerous FDA-approved drugs and are known for their diverse biological activities. The reaction of vicinal dihalides with 1,2-diamines is a well-established method for the synthesis of saturated six-membered nitrogen heterocycles. By employing 2,3-dibromobutanenitrile, this strategy can be extended to the synthesis of substituted pyrazines.

Mechanistic Insights: A Double Alkylation and Oxidation Strategy

The synthesis of a substituted pyrazine from 2,3-dibromobutanenitrile and a 1,2-diamine, such as ethylenediamine, is proposed to occur via a two-step process:

-

Double N-Alkylation: The 1,2-diamine acts as a dinucleophile, undergoing a sequential double N-alkylation with 2,3-dibromobutanenitrile to form a substituted piperazine intermediate. This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HBr generated.

-

Oxidative Aromatization: The resulting piperazine derivative is then subjected to an oxidation reaction to introduce the double bonds and form the aromatic pyrazine ring. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or palladium on carbon (Pd/C) in the presence of a hydrogen acceptor.

Diagram of Proposed Pyrazine Synthesis Mechanism

Sources

Advanced Analytical Protocols for 2,3-Dibromobutanenitrile: Reaction Monitoring & Stereochemical Analysis

[1]

Abstract & Scope

This application note details the analytical framework for monitoring the formation and degradation of 2,3-Dibromobutanenitrile (2,3-DBBN). As a vicinal dihalide containing a nitrile group, 2,3-DBBN presents specific analytical challenges: thermal instability (susceptibility to dehydrohalogenation), lack of strong chromophores, and the existence of diastereomers (erythro and threo pairs).[1] This guide prioritizes Reverse-Phase HPLC for quantitative purity and GC-MS for trace impurity profiling, supported by In-Situ IR for real-time kinetic monitoring.[1]

Introduction: The Analytical Challenge

2,3-Dibromobutanenitrile is typically synthesized via the electrophilic addition of bromine to crotononitrile (2-butenenitrile).[1] It serves as a critical intermediate in the synthesis of fumaronitrile and maleonitrile.[1]

Critical Quality Attributes (CQAs)

-

Diastereomeric Ratio (dr): The reaction produces a mixture of anti (erythro) and syn (threo) isomers.[1] Their ratio often dictates the stereochemistry of subsequent elimination products.[1]

-

Thermal Stability: The molecule readily eliminates HBr to reform unsaturated nitriles upon heating, making standard GC analysis prone to artifacts.[1]

-

Nitrile Hydrolysis: In acidic aqueous media, the nitrile group may hydrolyze to an amide or acid, requiring pH-controlled sample preparation.[1]

Analytical Decision Matrix (Visualized)

The following decision tree guides the selection of the appropriate analytical technique based on the specific phase of drug development or synthesis.

Caption: Analytical workflow selection based on data requirements. HPLC is the primary method for stability; NMR validates stereochemistry.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Purpose: Primary quantitative method for assay, purity, and diastereomer separation.[1] Rationale: Unlike GC, HPLC operates at ambient temperature, preventing the thermal elimination of HBr.[1]

Instrumental Parameters

| Parameter | Setting / Specification | Causality / Note |

| Column | Phenyl-Hexyl or C18 (150 x 4.6 mm, 3.5 µm) | Phenyl phases often provide superior selectivity for halogenated geometric isomers (π-π interactions).[1] |

| Mobile Phase A | Water + 0.1% Phosphoric Acid | Acidification suppresses silanol activity; prevents nitrile hydrolysis.[1] |

| Mobile Phase B | Acetonitrile (ACN) | ACN has a lower UV cutoff than Methanol, essential for low-UV detection.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure optimization.[1] |

| Detection | UV @ 210 nm and 225 nm | 210 nm targets the C-Br/backbone; 225 nm targets the Nitrile ( |

| Column Temp | 25°C | Keep near ambient to minimize on-column degradation. |

Gradient Profile[1]

-

0-2 min: 5% B (Isocratic hold for polar impurities)[1]

-

2-15 min: 5%

60% B (Linear gradient) -

15-20 min: 60%

95% B (Wash)[1]

Sample Preparation Protocol

-

Quench: Take 50 µL of reaction mixture.

-

Neutralize: Add to 500 µL of cold saturated

(Sodium Bisulfite) if free bromine is present (removes oxidizing potential). -

Extract: Add 1 mL Ethyl Acetate. Vortex 30s.

-

Dry: Transfer organic layer to a vial containing

. -

Dilute: Dilute 1:10 with Mobile Phase A/B (50:50) before injection.[1]

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Purpose: Monitoring conversion of starting material (Crotononitrile) and identifying volatile byproducts.[1] Warning: 2,3-DBBN is thermally labile.[1] Standard split/splitless injectors at 250°C will cause degradation to 2-bromo-2-butenenitrile.[1]

Instrumental Parameters

| Parameter | Setting | Causality |

| Inlet Mode | Pulsed Splitless or Cool On-Column | Minimizes residence time in the hot zone.[1] |

| Inlet Temp | 150°C (Max) | Temperatures >180°C trigger HBr elimination.[1] |

| Column | DB-624 or DB-VRX (30m x 0.25mm) | Designed for volatile halogenated compounds.[1] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow mode.[1] |

| MS Source | EI (70 eV), Source Temp 200°C | Standard ionization.[1] |

Key MS Fragments (Validation)

Method 3: Structural Validation via NMR

Purpose: Definitive assignment of erythro vs. threo diastereomers.

Protocol: Dissolve ~10 mg pure isolated material in

Experimental Workflow Diagram

This workflow illustrates the "Self-Validating" loop where offline NMR confirms the online HPLC/GC results.

Caption: Integrated workflow for sample isolation and multi-modal analysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91266, 2,3-Dibromobutanenitrile. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.[1] (Standard text for NMR coupling constants of vicinal dihalides).

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).Practical HPLC Method Development. (Reference for Phenyl-Hexyl column selection for geometric isomers).

- Occupational Safety and Health Administration (OSHA).Occupational Chemical Database: Nitriles and Halogenated Hydrocarbons.

Troubleshooting & Optimization

common side reactions in the synthesis of 2,3-Dibromobutanenitrile

Introduction: The Reaction Landscape

The synthesis of 2,3-dibromobutanenitrile (CAS 25109-76-6) is classically achieved via the electrophilic addition of elemental bromine (

The electron-withdrawing nitrile group (

Core Reaction:

Troubleshooting Hub: Symptom-Based Diagnosis

Use this table to match your experimental observation with the likely chemical cause.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Product is a persistent oil or has a depressed melting point. | Elimination (Dehydrobromination) | Formation of 2-bromo-2-butenenitrile (vinyl bromide). The acidic | Maintain temperature |

| Viscous, gummy residue; Low mass balance. | Polymerization | Radical-initiated oligomerization of the starting material (crotononitrile) or the product. | Exclude light (foil-wrap flask). Add radical scavenger (e.g., BHT) if necessary. |

| IR Spectrum shows broad peak at 3400 cm⁻¹ or 1680 cm⁻¹. | Hydrolysis | Conversion of the nitrile ( | Avoid basic aqueous washes (e.g., |

| NMR shows complex splitting not matching diastereomers. | Allylic Bromination | Free-radical substitution at the methyl group ( | Reduce light exposure. Ensure solvent is dry and non-participating (e.g., |

Deep Dive: Mechanism & Mitigation

Q1: Why is my product undergoing spontaneous elimination?

The Mechanism: The product, 2,3-dibromobutanenitrile, possesses a proton at the C2 position (

-

Trigger: Exposure to base (even mild bicarbonate washes) or heat (distillation) promotes E2 or E1cB elimination.

-

Product: The dominant side product is 2-bromo-2-butenenitrile (a vinyl bromide), which is thermodynamically stabilized by conjugation with the nitrile group .

Mitigation:

-

Quenching: Do not use Sodium Hydroxide or Sodium Carbonate to neutralize excess bromine. Use Sodium Bisulfite (

) or Sodium Thiosulfate ( -

Storage: Store the product at

to prevent slow thermal elimination.

Q2: How do I control the stereochemistry?

The Mechanism: Bromination of alkenes proceeds via a bromonium ion intermediate, leading to anti-addition.

-

Starting Material: Commercial crotononitrile is typically a mixture of cis and trans isomers (predominantly trans).

-

Outcome:

-

(E)-Crotononitrile (trans)

(2R,3S)- and (2S,3R)-2,3-dibromobutanenitrile (erythro pair). -

(Z)-Crotononitrile (cis)

(2R,3R)- and (2S,3S)-2,3-dibromobutanenitrile (threo pair).

-

-

Impact: These diastereomers have different physical properties (solubility, melting point). If your application requires a specific isomer, you must purify the starting material or recrystallize the product selectively .

Q3: Why is the reaction mixture turning into a "goo"?

The Mechanism: Crotononitrile is structurally similar to acrylonitrile, a monomer used in plastics. In the presence of radicals (generated by light acting on

-

Light Exclusion: Wrap the reaction flask and addition funnel in aluminum foil.

-

Concentration: Avoid running the reaction neat (solvent-free). Use a solvent like Dichloromethane (DCM) or Chloroform to dilute the monomers.

Reaction Network Visualization

The following diagram illustrates the pathways to the desired product versus the common "kill" steps (Elimination and Hydrolysis).

Figure 1: Reaction network showing the primary synthesis pathway (green) and competing degradation routes (red/yellow).

Optimized Experimental Protocol

Safety Warning: Bromine is highly corrosive and toxic. Work in a fume hood. Wear double nitrile gloves.[1]

Materials

-

Crotononitrile (mixture of cis/trans)

-

Bromine (

)[2][3][4] -

Dichloromethane (DCM) - Solvent

-

Sodium Bisulfite (

) - Quenching Agent

Procedure

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂).

-

Solvation: Dissolve Crotononitrile (1.0 equiv) in DCM (approx. 5 mL per gram of substrate).

-

Cooling: Cool the solution to -5°C to 0°C using an ice/salt bath. Critical: Higher temperatures favor elimination.

-

Light Protection: Wrap the flask and funnel in aluminum foil to inhibit radical polymerization .

-

Addition: Add Bromine (1.05 equiv) dropwise over 30–60 minutes.

-

Observation: The red bromine color should dissipate as it reacts.[5] If color persists immediately, the reaction is slow (check stirring).

-

-

Post-Reaction: Stir at 0°C for an additional 1 hour.

-

Quenching (The Critical Step):

-

Prepare a saturated solution of Sodium Bisulfite (

) . -

Add this solution slowly to the reaction mixture until the red bromine color disappears completely and the organic layer is pale yellow/colorless.

-

Avoid: Do not use Sodium Carbonate or Bicarbonate, as the basicity can trigger dehydrobromination.

-

-

Workup:

References

-

Frontier, A. (n.d.).[5] Workup for Removing Bromine or Iodine. Not Voodoo (University of Rochester).[5] Retrieved from [Link]

-

Organic Syntheses. (2005). Bromination of alpha,beta-unsaturated acids. Org. Synth. 2005, 81, 262. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dibromobutanenitrile

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 2,3-Dibromobutanenitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Core Synthesis Overview: Bromination of Crotononitrile

The primary route to 2,3-Dibromobutanenitrile is the electrophilic addition of molecular bromine (Br₂) across the carbon-carbon double bond of crotononitrile (2-butenenitrile).[1] While seemingly straightforward, this reaction is sensitive to several parameters that can significantly impact yield, purity, and selectivity. The reaction proceeds via a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion.[2] This mechanism dictates the stereochemical outcome of the reaction, typically resulting in anti-addition of the two bromine atoms across the former double bond.[3][4]

This guide will address common challenges encountered during this synthesis, from reaction initiation to final product purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of 2,3-Dibromobutanenitrile in a practical question-and-answer format.

Question 1: My reaction has a very low yield, or I've isolated only starting material. What went wrong?

Answer: Low or no conversion is a common issue that can typically be traced to one of four key areas: reagent quality, stoichiometry, temperature, or solvent choice.

-

Cause A: Reagent Purity & Activity

-

Insight: Molecular bromine is reactive, but its quality can degrade over time, especially with exposure to moisture or light. The starting crotononitrile should also be of high purity, as impurities can interfere with the reaction.

-

Solution:

-

Always use a fresh, unopened bottle of bromine if possible, or one that has been stored correctly in a cool, dark place.

-

Ensure your crotononitrile is free from water and polymerization inhibitors that might interfere with the reaction. Distillation of the starting material may be necessary if its purity is questionable.

-

-

-

Cause B: Incorrect Stoichiometry

-

Insight: The reaction consumes bromine and crotononitrile in a 1:1 molar ratio. Using a slight excess of bromine can help drive the reaction to completion, but a large excess can lead to side reactions and difficult purification.

-

Solution:

-

Carefully calculate the molar equivalents of your reactants.

-

For initial optimizations, start with a 1:1 ratio. To improve conversion, you can incrementally increase the bromine to 1.05-1.1 equivalents. Monitor the reaction closely to avoid over-bromination.[5]

-

-

-

Cause C: Suboptimal Reaction Temperature

-

Insight: The bromination of alkenes is a highly exothermic reaction.[6] If the temperature is too low, the reaction rate will be impractically slow. If it is too high, you risk significant side-product formation, including radical substitution and potential decomposition.

-

Solution:

-

Initiate the reaction at a low temperature, typically 0-5 °C, using an ice bath for cooling.

-

Add the bromine dropwise via an addition funnel to maintain control over the internal temperature.[6]

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion.

-

-

-

Cause D: Inappropriate Solvent

-

Insight: The solvent must be inert to the highly electrophilic bromine. Halogenated solvents like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are standard choices because they are non-reactive and effectively solvate both the starting material and the bromine.[4] Protic solvents like water or alcohols are unsuitable as they can compete with the bromide ion in attacking the bromonium intermediate, leading to the formation of unwanted bromohydrins or bromoethers.

-

Solution:

-

Use a dry, inert solvent such as CH₂Cl₂ or CCl₄.

-

Ensure the solvent is anhydrous, as water can lead to byproduct formation. Consider using a solvent from a recently opened bottle or one dried over molecular sieves.

-

-

Question 2: My final product is a mixture of several compounds, and the selectivity for 2,3-Dibromobutanenitrile is poor. How can I improve this?

Answer: Poor selectivity is often due to competing reaction pathways, primarily radical-based side reactions or over-bromination.

-

Cause A: Radical-Initiated Side Reactions

-